N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
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Overview
Description
N-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, also known as BHCH, is a synthetic compound that has been studied for its potential use in various scientific applications.
Scientific Research Applications
N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied for its potential use in various scientific applications, including as a potential anti-cancer agent. Research has shown that N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This inhibition can lead to the death of cancer cells, making N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide a potential anti-cancer agent.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of certain signaling pathways. These effects make N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide a promising candidate for further study in the field of cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be difficult to synthesize, which can limit its availability for use in research.
Future Directions
There are several potential future directions for research on N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide, including the development of more efficient synthesis methods, the study of its potential use in combination with other anti-cancer agents, and the investigation of its potential use in other scientific applications beyond cancer research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide.
Synthesis Methods
N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be synthesized through a multistep process that involves the reaction of bicyclo[4.1.0]heptan-7-one with hydrazine hydrate, followed by the addition of 3-hydroxybenzaldehyde. The resulting product is then purified through recrystallization, yielding N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide in high purity.
properties
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-11-5-3-4-10(8-11)9-16-17-15(19)14-12-6-1-2-7-13(12)14/h3-5,8-9,12-14,18H,1-2,6-7H2,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGVTXOINSDOL-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)NN=CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C2C(=O)N/N=C/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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